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Potassiumsodium carbonate -

Potassiumsodium carbonate

Catalog Number: EVT-8234364
CAS Number:
Molecular Formula: C2K2Na2O6
Molecular Weight: 244.19 g/mol
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Product Introduction

Overview

Potassium sodium carbonate, also known as a mixture of potassium carbonate and sodium carbonate, is a compound that plays a significant role in various industrial applications. It is primarily utilized in glass manufacturing, as a cleaning agent, and in agricultural processes. The compound is classified under inorganic salts and is recognized for its alkaline properties.

Source

Potassium sodium carbonate can be derived from natural sources such as mineral deposits or synthesized through various chemical processes. Notably, it can be produced from potash feldspar ore, which contains both potassium and sodium in its structure. This method involves pre-desiliconization and carbon separation to recover potassium and sodium effectively .

Classification

Potassium sodium carbonate is classified as an inorganic compound, specifically a double salt of potassium and sodium carbonates. It is categorized under the broader class of alkali carbonates, which are known for their basic nature and solubility in water.

Synthesis Analysis

Methods

The synthesis of potassium sodium carbonate can be achieved through several methods:

  1. Carbonization Process: This involves the carbonation of potassium bicarbonate or sodium bicarbonate under controlled conditions to yield the carbonate form .
  2. Sintering Method: A novel process utilizes potash feldspar ore where the material undergoes pre-desiliconization followed by soda lime sintering dissolution. This method allows for the comprehensive recovery of aluminum, potassium, and sodium resources .
  3. High-Pressure Synthesis: Potassium sodium carbonate has been synthesized under high-pressure conditions (2 GPa) at elevated temperatures (500°C), leading to the formation of other compounds such as diamond .

Technical Details

  • The carbonization process typically requires precise control over temperature and pressure to ensure complete conversion of bicarbonates to carbonates.
  • The sintering method emphasizes minimizing waste and maximizing resource recovery, making it environmentally friendly.
Molecular Structure Analysis

Structure

The molecular structure of potassium sodium carbonate consists of two distinct components: potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). These components can exist in a mixed form, where the ratios of potassium to sodium can vary based on the synthesis method.

Data

  • Molecular Formula: KNaCO₃
  • Molar Mass: Approximately 138.21 g/mol
  • Density: 2.47 g/cm³ at 20 °C
  • Solubility: Highly soluble in water with a pH value around 11.5 when dissolved at 50 g/L .
Chemical Reactions Analysis

Reactions

Potassium sodium carbonate participates in various chemical reactions:

  1. Neutralization Reactions: It reacts with acids to form corresponding salts and water.
    KNaCO3+HClKCl+NaCl+H2O+CO2\text{KNaCO}_3+\text{HCl}\rightarrow \text{KCl}+\text{NaCl}+\text{H}_2\text{O}+\text{CO}_2
  2. Thermal Decomposition: Upon heating, it decomposes into its constituent oxides and carbon dioxide.
    KNaCO3K2O+Na2O+2CO2+12O2\text{KNaCO}_3\rightarrow \text{K}_2\text{O}+\text{Na}_2\text{O}+2\text{CO}_2+\frac{1}{2}\text{O}_2

Technical Details

The reactions are typically facilitated by changes in temperature or the presence of catalysts such as transition metal oxides which enhance reaction rates .

Mechanism of Action

Process

The mechanism of action for potassium sodium carbonate involves its role as a strong base in various chemical processes. It acts by increasing the pH of solutions, thus facilitating reactions that require basic conditions.

Data

  • In catalytic processes, it promotes the reduction and oxidation cycles essential for gasification reactions involving carbon dioxide .
  • Its alkaline nature makes it effective in neutralizing acidic compounds in various industrial applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Decomposes before melting
  • Bulk Density: Approximately 1750 kg/m³ .

Chemical Properties

  • pH Level: Alkaline with a pH around 11.5 when dissolved.
  • Reactivity: Reacts vigorously with strong acids; stable under normal conditions but decomposes upon heating.
Applications

Potassium sodium carbonate has several scientific uses:

  1. Glass Manufacturing: It serves as a flux to lower the melting point of silica during glass production.
  2. Cleaning Agents: Utilized in detergents and cleaning products due to its ability to soften water.
  3. Agriculture: Employed as a fertilizer component due to its nutrient content.
  4. Chemical Synthesis: Acts as a reagent in various organic synthesis processes.
Synthesis and Production Methodologies

Historical Evolution of Alkali Carbonate Synthesis: Traditional vs. Modern Industrial Approaches

The industrial synthesis of alkali carbonates originated with the Leblanc process (patented 1791), which converted sodium chloride to sodium carbonate via sulfuric acid roasting, limestone calcination, and carbonation. This energy-intensive method yielded low-purity products and generated wasteful byproducts like hydrogen chloride [6]. The late 19th century saw the rise of the Solvay process (ammonia-soda process), which dominated sodium carbonate production by reacting sodium chloride, ammonia, and limestone. Though efficient for sodium carbonate, it lacked direct applicability for potassium sodium carbonate (KNaCO₃) due to potassium’s higher solubility and complex brine interactions [6].

Traditional potash (potassium carbonate) production relied on wood-ash leaching, limiting yield and compositional control. Modern approaches leverage electrolytic methods and ion-exchange systems to selectively separate potassium and sodium ions from brines, enabling precise stoichiometric blends of KNaCO₃. Contemporary facilities integrate these processes with crystallizers and fluidized-bed dryers to achieve >99% purity [4] [6].

Table: Evolution of Alkali Carbonate Production

EraProcessKey FeedstocksPotassium Sodium Carbonate Relevance
Pre-19th centuryWood-ash leachingHardwood ashesLow-yield K₂CO₃; no Na integration
1791–1860sLeblanc processNaCl, H₂SO₄, CaCO₃Sodium carbonate only; hazardous byproducts
Post-1860sSolvay processNaCl, NH₃, CaCO₃High-purity Na₂CO₃; inefficient for K integration
ModernElectrolytic/Ion exchangeSalt brines, KClPrecise KNaCO₃ stoichiometries; minimal waste

Catalytic Co-Precipitation Techniques for Mixed Alkali Carbonate Systems

Co-precipitation is pivotal for synthesizing mixed alkali carbonates with tailored properties. The choice of precipitant—urea, ammonium carbonate, or potassium carbonate—dictates crystallite size, surface area, and compositional homogeneity. Urea hydrolysis (CO(NH₂)₂ + H₂O → 2NH₃ + CO₂) generates a gradual pH increase, yielding homogeneous KNaCO₃ precipitates with surface areas exceeding 150 m²/g. In contrast, rapid precipitation with potassium hydroxide or sodium hydroxide causes particle agglomeration and reduced porosity [1] [3].

Catalytic additives like aluminum oxide (Al₂O₃) or copper iron oxide (CuFe₂O₄) enhance nucleation kinetics during co-precipitation. Studies on CuFe₂O₄ water-gas-shift catalysts reveal that carbonate precursors precipitated with ammonium carbonate retain 40% higher activity after thermal treatment than those from sodium carbonate precipitants, attributable to finer particle dispersion (≤50 nm) [1]. Similarly, Ni-Al₂O₃ catalysts co-precipitated with urea exhibit 30% greater metal surface area than those from sodium carbonate, underscoring urea’s role in stabilizing transition states for mixed-ion integration [3].

Table: Precipitant Effects on Mixed Carbonate/Catalyst Properties

PrecipitantSurface Area (m²/g)Pore Volume (cm³/g)Crystallite Size (nm)Key Outcome
Urea150–1800.45–0.6035–50Homogeneous K/Na distribution
Ammonium carbonate130–1500.35–0.5050–70Enhanced thermal stability
Sodium carbonate70–900.20–0.30100–150Particle agglomeration
Potassium hydroxide60–800.15–0.25120–180Irregular morphology

Brine Processing and Resource Utilization in Potassium Sodium Carbonate Production

Brine valorization transforms hypersaline waste from desalination and oil/gas operations into potassium sodium carbonate. Middle Eastern desalination brines contain 8–12 g/L potassium and 50–100 g/L sodium, while produced waters from oil extraction exceed 400,000 mg/L total dissolved solids (TDS) [2] [4]. Zero Liquid Discharge (ZLD) systems pre-concentrate brines via membrane distillation or electrodialysis, recovering >95% water and concentrating ions for carbonate synthesis.

The Google Patents WO2001028925A1 method outlines a resource-efficient pathway:

  • Calcium Removal: Treat brine with potassium sulfate to precipitate gypsum (Ca²⁺ + SO₄²⁻ → CaSO₄)
  • Ammoniation: Inject ammonia and carbon dioxide to form soluble ammonium bicarbonate (NH₃ + CO₂ + H₂O → NH₄HCO₃)
  • Selective Precipitation: Add potassium chloride to precipitate potassium bicarbonate (K⁺ + HCO₃⁻ → KHCO₃), leaving sodium ions in solution
  • Conversion: Thermally decompose KHCO₃ to K₂CO₃, then blend with sodium carbonate [4]

Hybrid systems like electrodialysis-crystallization units recover 99% pure KNaCO₃ crystals from brines while mitigating environmental discharge. In the Gulf Cooperation Council (GCC) region, such systems reduce brine disposal costs by 60% and yield marketable alkali carbonates [2] [4].

Table: Brine Composition and Utilization Pathways for KNaCO₃ Synthesis

Brine Source[K⁺] (g/L)[Na⁺] (g/L)Primary Utilization MethodByproduct Valorization
Seawater desalination0.8–1.210–12Electrodialysis + crystallizationMgCl₂, NaCl
Oil/gas produced water2–1580–120Ammoniation-carbonationLithium, rubidium recovery
Salt lake brine20–4050–90Solar evaporation + ion exchangeBoron, bromine extraction

Thermal Decomposition Pathways in Carbonate-Aluminate Composites

Thermal treatment induces phase-specific decomposition in carbonate-aluminate composites used in KNaCO₃ catalysis. In-situ X-ray diffraction (XRD) analyses show that limestone-marble composites decompose via a two-stage pathway:

  • Surface Hydroxylation: 105–300°C: CaCO₃ + H₂O → Ca(OH)₂ + CO₂
  • Bulk Decarbonation: 550–850°C: Ca(OH)₂ → CaO + H₂O followed by CaCO₃ → CaO + CO₂ [5]

Microcrack formation during calcination (observed via scanning electron microscopy) accelerates CO₂ diffusion, reducing decomposition onset temperatures by 30–50°C in porous limestone compared to dense marble [5]. In CuFe₂O₄-KNaCO₃ catalysts, carbonate decomposition above 400°C generates mesopores (5–15 nm diameter), increasing active sites for reactions like water-gas shift. However, exceeding 600°C sinters pores and forms inert CuFeO₂ phases, lowering activity by 70% [1].

Table: Thermal Decomposition Parameters in Carbonate Systems

MaterialDecomposition Onset (°C)Peak Reaction (°C)Critical Phase ChangeSurface Alteration
Porous limestone550780–820Calcite → calcium oxide + carbon dioxideMicrocracks (5–20 µm depth)
Dense marble650840–880Calcite → lime + carbon dioxideSurface pitting (<5 µm depth)
KNaCO₃-CuFe₂O₄ composite400480–520Carbonate → metal oxide + carbon dioxideMesopore formation (5–15 nm)
Alumina-stabilized carbonate420500–540Delayed carbonate decompositionReduced sintering

Properties

Product Name

Potassiumsodium carbonate

IUPAC Name

dipotassium;disodium;dicarbonate

Molecular Formula

C2K2Na2O6

Molecular Weight

244.19 g/mol

InChI

InChI=1S/2CH2O3.2K.2Na/c2*2-1(3)4;;;;/h2*(H2,2,3,4);;;;/q;;4*+1/p-4

InChI Key

ZKLAMJRYXUGZHI-UHFFFAOYSA-J

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[K+].[K+]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[K+].[K+]

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